molecular formula C10H17NO6 B14773402 ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate

ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate

Katalognummer: B14773402
Molekulargewicht: 247.24 g/mol
InChI-Schlüssel: KYHDVPBKTIWEML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate is an organic compound with a complex structure that includes an ethyl ester, an amide, and a dimethoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate typically involves the reaction of ethyl acetoacetate with aminoacetaldehyde dimethyl acetal in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-(N-(2,2-dimethoxyethyl)-2-oxoacetamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C10H17NO6

Molekulargewicht

247.24 g/mol

IUPAC-Name

ethyl 2-[2,2-dimethoxyethyl(oxaldehydoyl)amino]acetate

InChI

InChI=1S/C10H17NO6/c1-4-17-9(14)5-11(8(13)7-12)6-10(15-2)16-3/h7,10H,4-6H2,1-3H3

InChI-Schlüssel

KYHDVPBKTIWEML-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN(CC(OC)OC)C(=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.